molecular formula C27H20ClN3O2S B2688122 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide CAS No. 922912-41-2

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2688122
CAS No.: 922912-41-2
M. Wt: 485.99
InChI Key: JUNBMYNTPBGBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a synthetic benzothiazole derivative intended for research and development purposes. Benzothiazole-based compounds are a significant area of investigation in medicinal chemistry, with documented scientific interest in their potential biological activities. These analogues are frequently explored as core scaffolds in the search for novel therapeutic agents . Specifically, some benzothiazole derivatives have shown promise in early-stage research for anti-tubercular applications, acting as potential inhibitors of molecular targets such as DprE1 in Mycobacterium tuberculosis . Furthermore, structurally similar compounds have been investigated for a range of other pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects, highlighting the versatility of the benzothiazole core . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate the specific mechanism of action and pharmacological profile of this compound further.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O2S/c1-18-14-15-22(28)25-24(18)30-27(34-25)31(17-19-9-7-8-16-29-19)26(32)21-12-5-6-13-23(21)33-20-10-3-2-4-11-20/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNBMYNTPBGBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling with Phenoxy and Pyridinyl Groups: The phenoxy and pyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate phenol and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. For example, it may inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural Analogues in the Benzamide-Benzothiazole Family

The compound shares structural similarities with other benzamide-benzothiazole derivatives, such as:

  • N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide (): This analogue replaces the 7-chloro-4-methyl group with 4,5-dichloro substituents and adds methoxy groups to the benzamide. The dichloro substitution may increase halogen bonding but reduce steric bulk compared to the target compound. Its higher molecular weight (noted in ) could impact bioavailability .
  • The absence of the pyridin-2-ylmethyl group reduces opportunities for π-π stacking interactions .
Pharmacological Activity: IC₅₀ Trends in Pyridinyl-Thiazolyl Benzamides

provides IC₅₀ data for structurally related N-(4-(pyridin-2-yl)thiazol-2-yl)benzamides (Table 1). While the target compound lacks direct activity data, key trends can be inferred:

  • Electron-Withdrawing Groups Enhance Potency : The 4-chloro derivative (Code 18, IC₅₀ = 1.3 µM) and 4-fluoro derivative (Code 19, IC₅₀ = 1.8 µM) show high potency, likely due to improved target binding via halogen interactions .
  • Bulkier Substituents Reduce Activity : The 4-butyl analogue (Code 16, IC₅₀ = 7.4 µM) is less active than smaller substituents (e.g., 4-ethyl, IC₅₀ = 6.5 µM), suggesting steric hindrance limits efficacy .

Table 1: IC₅₀ Values of Selected Pyridinyl-Thiazolyl Benzamides (Adapted from )

Code Substituent on Benzamide IC₅₀ (µM)
18 4-chloro 1.3
19 4-fluoro 1.8
15 4-ethyl 6.5
16 4-butyl 7.4
Physicochemical Properties
  • Molecular Weight: The compound’s molecular weight is likely higher than simpler analogues like Code 18 (MW ≈ 350 g/mol) due to its benzothiazole and phenoxy groups. This may affect permeability and pharmacokinetics .
  • Solubility: The pyridin-2-ylmethyl group could improve aqueous solubility compared to purely aromatic derivatives, but the phenoxy and benzothiazole moieties may counterbalance this by increasing hydrophobicity .

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C27H20ClN3O2S
CAS Number 922912-41-2
Molecular Weight 463.98 g/mol

This compound features a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Target Interactions

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial growth or cancer cell proliferation by binding to their active sites.
  • Disruption of Biochemical Pathways : It affects essential biochemical pathways such as:
    • Cell wall synthesis
    • Protein synthesis
    • DNA replication

These interactions lead to the inhibition of bacterial growth and potential cytotoxic effects on cancer cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that it effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) values for the compound were reported to be in the low micromolar range, indicating potent activity.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's efficacy was evaluated using various cancer cell lines, yielding promising results with IC50 values indicating effective cytotoxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antitubercular Activity :
    • Researchers synthesized derivatives of benzothiazole and evaluated their activity against Mycobacterium tuberculosis. The most potent derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating strong antitubercular potential .
  • Anticancer Evaluation :
    • In a study focusing on various cancer cell lines, this compound showed significant cytotoxicity with IC50 values below 10 μM across multiple tested lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.